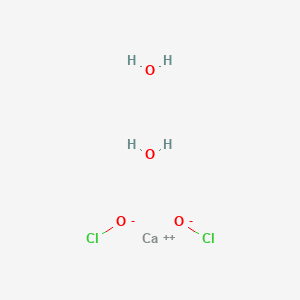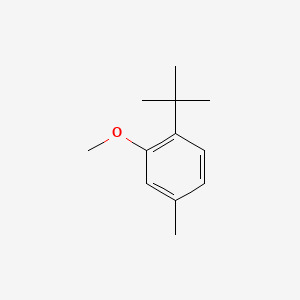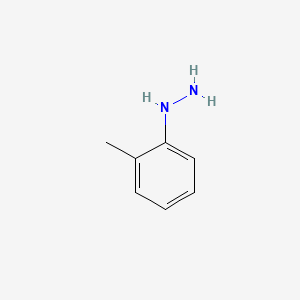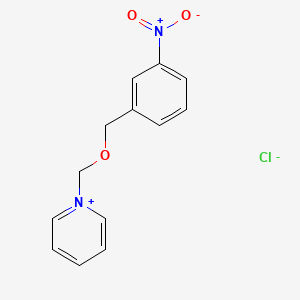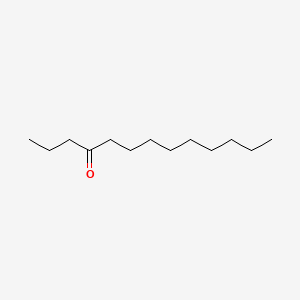
4-Tridecanone
Übersicht
Beschreibung
4-Tridecanone is a naturally occurring ketone. It has a molecular formula of C13H26O, an average mass of 198.345 Da, and a monoisotopic mass of 198.198364 Da .
Synthesis Analysis
4-Tridecanone can be synthesized by treating its methyl ether with aluminium chloride in benzene . Another method involves the condensation of dodecylmagnesium bromide with m-methoxybenzamide in ethyl ether .Molecular Structure Analysis
The molecular structure of 4-Tridecanone consists of 13 carbon atoms, 26 hydrogen atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3 .Physical And Chemical Properties Analysis
4-Tridecanone has a density of 0.8±0.1 g/cm3, a boiling point of 260.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 79.7±14.0 °C, an index of refraction of 1.432, and a molar refractivity of 62.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
1. Insect Repellency and Toxicity
4-Tridecanone has been identified as an effective compound in managing pest insects. Studies have shown its significant toxicity and repellency against various insect species. For instance, it exhibits toxicity against the red imported fire ant, Solenopsis invicta, and shows potential as an alternative to commercial insecticides due to its low mammalian toxicity and cost-effectiveness (Chen, 2016). Additionally, 4-Tridecanone has been reported to induce apoptotic cell death in Helicoverpa armigera cells, providing insight into its role in plant-insect interactions (Zhang, Gao, & Gao, 2018). It's also been effective in repelling ticks, demonstrating potential as an arthropod repellent (Kimps et al., 2011).
2. Impact on Insect Development
Research indicates that 4-Tridecanone can retard the development of cotton bollworm, Helicoverpa armigera. This retardant effect is mediated by P450 genes, altering the concentration of 20-hydroxyecdysone, a key hormone in insect development (Zhang et al., 2016).
3. Pheromone Synthesis
4-Tridecanone serves as a basis for synthesizing various pheromones. For example, it has been used in the synthesis of pheromones for the southern corn rootworm and other species, showcasing its versatility in creating bioactive compounds (Lamers et al., 2003).
4. Nematicidal Activity
The compound demonstrates nematicidal activity against Meloidogyne incognita, a parasitic nematode. Synthesized 2-Tridecanone oxime esters showed significant nematode mortality, with potential applications in agriculture (Paul et al., 2009).
5. Insecticidal Properties
2-Tridecanone vapor was found to have a substantial impact on the cowpea weevil, Callosobruchus maculatus, particularly in terms of ovicidal activity, reducing the number of eggs laid and hatched, and the number of emerged adults (Braga et al., 2007).
Wirkmechanismus
Target of Action
It is known that this compound is a key component of certain plant species, such asHouttuynia cordata, and is involved in their defense mechanisms
Mode of Action
It is believed to interact with biological systems in a way that contributes to the defense mechanisms of certain plants . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
4-Tridecanone is involved in the biosynthetic pathways of certain plants. In Escherichia coli, a functional methyl ketone biosynthetic pathway was constructed by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle .
Pharmacokinetics
As a lipophilic compound with a molecular weight of 198.3449 , it is expected to have good bioavailability.
Result of Action
It is known to play a role in the defense mechanisms of certain plants
Eigenschaften
IUPAC Name |
tridecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSRUPAFLPWLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180854 | |
| Record name | Tridecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid or melt; mp = 18-19 deg C; [Alfa Aesar MSDS] | |
| Record name | 4-Tridecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Tridecanone | |
CAS RN |
26215-90-7 | |
| Record name | 4-Tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26215-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026215907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Tridecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tridecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Tridecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63W356HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of 4-Tridecanone according to the provided research?
A1: The provided research highlights Houttuynia cordata Thunb., also known as heartleaf, as a significant source of 4-Tridecanone. Specifically, this compound is a major constituent of the essential oils extracted from various parts of the plant, including leaves, stems, and flowers. [, ]
Q2: Are there variations in 4-Tridecanone content within different parts of Houttuynia cordata and across harvest seasons?
A2: Yes, research indicates that the concentration of 4-Tridecanone can vary. For instance, while it's a major component in leaves, stems, and flowers, it's less prominent in the rhizomes and roots of Houttuynia cordata. [] Additionally, studies have observed differences in 4-Tridecanone levels in Houttuynia cordata depending on the harvest season. []
Q3: How does the processing of Houttuynia cordata affect 4-Tridecanone content?
A3: Studies have compared essential oils from fresh Houttuynia cordata (FHC) and its dried form used for traditional medicine (DHC). Interestingly, FHC essential oils exhibit a higher concentration of 4-Tridecanone compared to DHC oils. [] This difference highlights the potential impact of processing techniques on the chemical composition of Houttuynia cordata and its essential oil constituents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





